

Application Note: Culture and Subculture of CAL 54 Human Renal Carcinoma Cells

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Compound of Interest

Compound Name: C_{ss}54

Cat. No.: B1578354

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Notice: The experimental protocol for "**C_{ss}54**" could not be located in publicly available resources. It is presumed that this may be a typographical error or an internal laboratory designation. This document provides a detailed protocol for the CAL 54 cell line, a human renal carcinoma cell line, which may be the intended subject of interest.

Introduction

The CAL 54 cell line was established in 1987 from the malignant pleural effusion of a 75-year-old male with kidney carcinoma. It is an adherent cell line with variously shaped, epithelioid morphology, growing in monolayers. CAL 54 is a hyperdiploid human cell line, and immunochemical staining has shown expression of cytokeratin, epithelial membrane antigen, and vimentin. This cell line serves as a valuable in vitro model for studying renal cell carcinoma (RCC), investigating the efficacy of novel therapeutic agents, and exploring the molecular mechanisms underlying this malignancy. The most common form of renal cancer is clear cell RCC, which originates from the proximal tubular epithelium.

Application

This protocol is intended for researchers, scientists, and drug development professionals requiring a standardized procedure for the successful culture and subculture of the CAL 54 cell line. Adherence to this protocol will support the maintenance of a healthy cell culture, ensuring reproducibility and reliability of experimental results.

Materials and Reagents

Item	Description
Cell Line	CAL 54 Human Renal Carcinoma Cells (DSMZ ACC 365)
Base Medium	Dulbecco's Modified Eagle's Medium (DMEM)
Supplements	Fetal Bovine Serum (FBS), heat-inactivated
L-Glutamine	
Sodium Pyruvate	
Hydrocortisone	
Epidermal Growth Factor (EGF)	
Dissociation Reagent	Trypsin/EDTA solution
Wash Buffer	Phosphate-Buffered Saline (PBS), Ca ²⁺ /Mg ²⁺ free
Cryopreservation Medium	Complete growth medium with 20% FBS and 10% DMSO
Culture Vessels	T-75 cell culture flasks
Equipment	Inverted Microscope
Humidified Incubator (37°C, 5% CO ₂)	
Centrifuge	
Hemocytometer or automated cell counter	
Biosafety Cabinet	
Water bath	
Pipettes and sterile pipette tips	
Cryogenic storage vials	

Experimental Protocols

Preparation of Complete Growth Medium

To prepare 100 mL of complete growth medium for CAL 54 cells, aseptically combine the following components:

Component	Final Concentration	Volume for 100 mL
DMEM	-	85 mL
Fetal Bovine Serum (FBS)	15%	15 mL
L-Glutamine	4 mM	As per manufacturer's instructions
Sodium Pyruvate	1 mM	As per manufacturer's instructions
Hydrocortisone	0.4 µg/ml	As per manufacturer's instructions
Epidermal Growth Factor (EGF)	10 ng/ml	As per manufacturer's instructions

Warm the complete growth medium to 37°C in a water bath before use.

Thawing of Cryopreserved CAL 54 Cells

- Rapidly thaw the vial of cryopreserved cells in a 37°C water bath.
- Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
- Centrifuge the cell suspension at 300 x g for 5 minutes.
- Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.
- Transfer the cell suspension to a T-75 flask.
- Incubate the flask at 37°C in a humidified atmosphere with 5% CO₂.

Subculture of Adherent CAL 54 Cells

The CAL 54 cell line has a doubling time of approximately 72 hours. Subculture the cells when they reach near-confluency, typically once a week with a split ratio of 1:2 to 1:3.

- Examine the culture under an inverted microscope to assess confluency.
- Aspirate the spent medium from the T-75 flask.
- Wash the cell monolayer once with 5-10 mL of sterile PBS (without Ca²⁺/Mg²⁺).
- Aspirate the PBS.
- Add 2-3 mL of Trypsin/EDTA solution to the flask, ensuring the entire monolayer is covered.
- Incubate the flask at 37°C for an extended period of up to 15 minutes, as CAL 54 cells can be difficult to detach. Monitor the cells under the microscope until they are detached and floating.
- Once detached, add 6-8 mL of pre-warmed complete growth medium to the flask to inactivate the trypsin.
- Gently pipette the cell suspension up and down to create a single-cell suspension.
- Transfer the desired volume of the cell suspension to a new, pre-labeled T-75 flask containing fresh, pre-warmed complete growth medium to achieve the desired seeding density of approximately 2×10^6 cells/75 cm².
- Incubate the new culture at 37°C in a humidified atmosphere with 5% CO₂.

Quantitative Data Summary

Parameter	Value	Reference
Doubling Time	~72 hours	
Subculture Ratio	1:2 to 1:3	
Seeding Density	~2 x 10 ⁶ cells / 75 cm ² flask	
Harvest Density	~8 x 10 ⁶ cells / 75 cm ² flask	
Incubation Conditions	37°C, 5% CO ₂	
Cryopreservation	70% medium, 20% FBS, 10% DMSO	

Visualizations

Experimental Workflow for Subculturing CAL 54 Cells

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